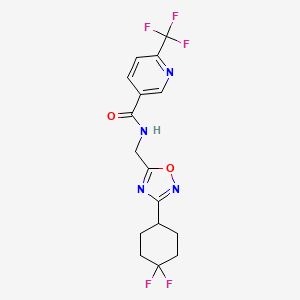

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F5N4O2/c17-15(18)5-3-9(4-6-15)13-24-12(27-25-13)8-23-14(26)10-1-2-11(22-7-10)16(19,20)21/h1-2,7,9H,3-6,8H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQICLDYXJTZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F5N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Oxadiazole Ring : A five-membered heterocyclic compound known for its biological activity.

- Difluorocyclohexyl Group : Enhances lipophilicity and potentially improves membrane permeability.

- Trifluoromethyl Group : Often associated with increased metabolic stability and bioactivity.

The biological activity of this compound involves interactions with specific molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activity or bind to receptors involved in various signaling pathways. The oxadiazole moiety is particularly noted for its ability to affect cellular processes such as:

- Signal Transduction : Modulating pathways that control cell growth and differentiation.

- Gene Expression Regulation : Influencing transcription factors that govern the expression of genes involved in inflammation and immune response.

Antiparasitic Activity

Recent studies have highlighted the potential of oxadiazole derivatives as broad-spectrum antiparasitic agents. For instance, research indicates that compounds bearing the oxadiazole scaffold exhibit significant activity against parasites like Trypanosoma brucei and Leishmania spp.. The compound has shown promise in preliminary assays:

| Compound | Target Parasite | IC50 (µM) | Selectivity |

|---|---|---|---|

| 19 | T. brucei | 0.5 | High |

| 27 | Leishmania | 1.0 | Moderate |

These results suggest that this compound may possess similar antiparasitic properties due to its structural similarities with other effective oxadiazole derivatives .

Anti-inflammatory Potential

In addition to antiparasitic effects, this compound may also exhibit anti-inflammatory properties. Studies have shown that related compounds can reduce pro-inflammatory cytokines in vitro and in vivo models. For example:

- In a rat model of arthritis, compounds structurally similar to this compound demonstrated a significant reduction in knee swelling and inflammatory markers .

Case Studies and Research Findings

- Antiparasitic Screening : A library screening revealed that derivatives of oxadiazole effectively inhibited T. brucei, leading to the development of new therapeutic candidates for treating human African trypanosomiasis .

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on similar compounds to optimize their biological activity. Modifications to the trifluoromethyl and difluorocyclohexyl groups were found to significantly impact potency against target parasites .

- Toxicity Assessments : Early ADME-toxicity assays indicate a favorable safety profile for compounds based on the oxadiazole scaffold, with low toxicity observed in mammalian cell lines compared to their antiparasitic activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, related oxadiazole derivatives have demonstrated considerable growth inhibition against various cancer cell lines. A study on similar compounds showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different tumor types, suggesting potential applications in cancer therapy . The incorporation of the trifluoromethyl and difluorocyclohexyl groups in N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide may enhance its efficacy and selectivity as an anticancer agent.

Antimicrobial Properties

The 1,2,4-oxadiazole ring structure is known for its broad-spectrum antimicrobial activity. Compounds with this structure have shown efficacy against both Gram-positive and Gram-negative bacteria. The specific compound under discussion may exhibit similar properties due to its structural characteristics, making it a candidate for further investigation as an antimicrobial agent.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

- Introduction of the Difluorocyclohexyl Group : Utilizing difluorocyclohexyl halides to react with the oxadiazole intermediate.

- Amide Bond Formation : Coupling reactions are employed to attach the nicotinamide moiety using reagents like EDCI or DCC.

Case Studies and Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine | Difluorocyclohexyl group | Anticancer |

| 3-(difluoromethyl)-1-methylpyrazoline | Difluoromethylated heterocycle | Antimicrobial |

These comparisons highlight the potential advantages of the unique structural features present in this compound over other compounds .

Q & A

Basic: What are the standard synthetic protocols for this compound?

Answer:

The synthesis typically involves nucleophilic substitution reactions. A general procedure includes:

- Reacting 1,3,4-oxadiazole precursors with alkyl halides (e.g., RCH2Cl) in the presence of a base (e.g., K2CO3) and a polar aprotic solvent like DMF at room temperature .

- Purification via recrystallization or column chromatography, with yields averaging 85–87% for structurally related nicotinamide derivatives .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- 1H/13C-NMR : To confirm substituent positions and cyclohexyl/oxadiazole integration .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches) .

- Elemental Analysis : Validates purity by matching experimental and calculated C/H/N/F values .

Basic: How can researchers assess solubility and stability under different conditions?

Answer:

- Solubility : Test in solvents (e.g., DMSO, ethanol) via HPLC or UV-Vis spectroscopy to determine saturation points.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored by LC-MS .

Advanced: How can computational modeling optimize synthesis?

Answer:

- Use COMSOL Multiphysics coupled with AI to simulate reaction kinetics, solvent effects, and energy profiles. This predicts optimal conditions (e.g., temperature, catalyst loading) to enhance yield and reduce byproducts .

- Molecular docking can guide regioselective modifications of the oxadiazole ring .

Advanced: How to address discrepancies between experimental and theoretical data?

Answer:

- Cross-validate NMR/IR data with DFT calculations to resolve structural ambiguities.

- For elemental analysis mismatches, use high-resolution mass spectrometry (HRMS) or X-ray crystallography .

- Align methodology with theoretical frameworks (e.g., reaction mechanisms) to contextualize anomalies .

Advanced: What strategies determine the compound’s mechanism of action?

Answer:

- Biochemical assays : Screen against target proteins (e.g., kinases) using fluorescence polarization or SPR.

- Molecular dynamics simulations : Model interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

Advanced: How to optimize reaction conditions for yield and regioselectivity?

Answer:

- Systematic variation of catalysts (e.g., Pd/C for cross-couplings), solvents (switch from DMF to THF), and temperatures.

- Employ DoE (Design of Experiments) to identify critical factors. For example, higher K2CO3 concentrations (1.2 mmol) improve alkylation efficiency .

Advanced: What analytical approaches identify metabolites or degradation products?

Answer:

- LC-MS/MS : Profile metabolic stability in liver microsomes.

- Stability-indicating assays : Use forced degradation (e.g., oxidative stress with H2O2) followed by HPLC-PDA to track breakdown pathways .

Basic: What purification methods are recommended post-synthesis?

Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity solids (melting points: 193–252°C observed in analogs) .

- Flash chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

Advanced: How to integrate theoretical frameworks into experimental design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.